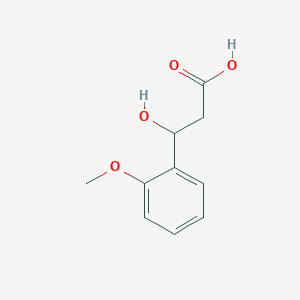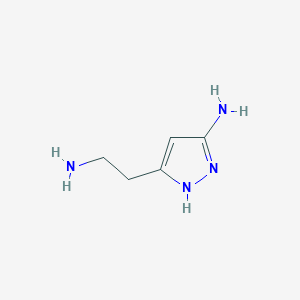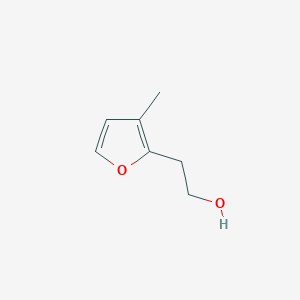
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function . Additionally, it may participate in biochemical pathways, modulating the activity of enzymes or receptors involved in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Uniqueness
The uniqueness of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(13(2)12-8)6-10(7-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 |
Clave InChI |
SIAHLKRUINFTPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CC2(CC2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)

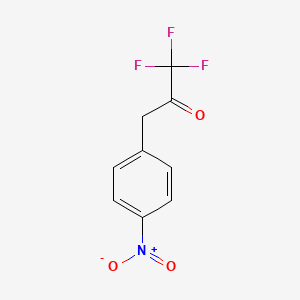
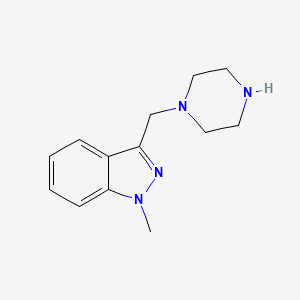
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
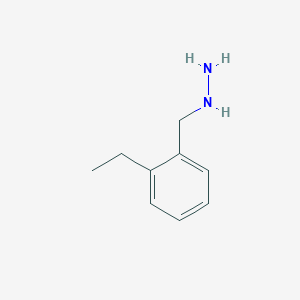
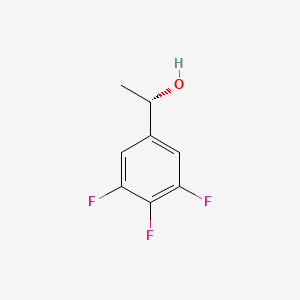

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

